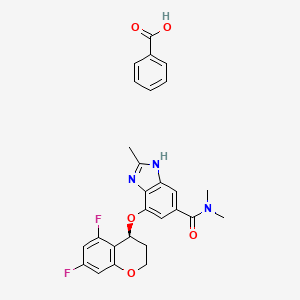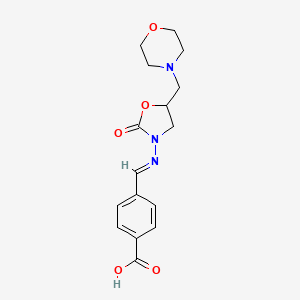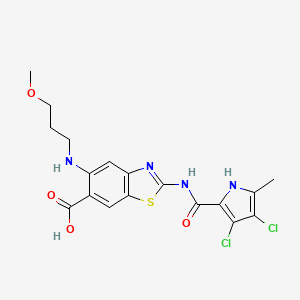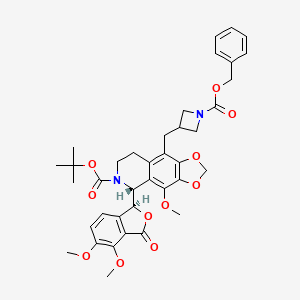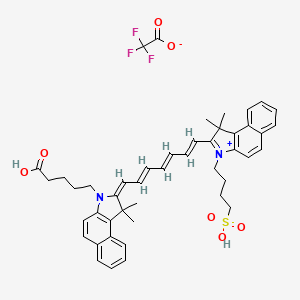
ICG acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indocyanine green acid, commonly known as indocyanine green, is a cyanine dye used extensively in medical diagnostics. It is a water-soluble, tricarbocyanine dye with a peak spectral absorption at approximately 800 nm. This compound is primarily used for determining cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography .
準備方法
Indocyanine green acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives. The synthetic route typically involves the reaction of 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole with 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole-2-ylidene in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water . Industrial production methods involve the large-scale synthesis of indocyanine green acid using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
Indocyanine green acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indocyanine green acid can lead to the formation of reactive oxygen species (ROS), which are useful in photodynamic therapy .
科学的研究の応用
Indocyanine green acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for imaging and spectroscopy. In biology, it is employed in various imaging techniques to study cellular and molecular processes. In medicine, indocyanine green acid is used for diagnostic purposes, including cardiac output measurement, hepatic function assessment, and angiography. It is also used in photodynamic therapy for cancer treatment due to its ability to produce reactive oxygen species when exposed to near-infrared light .
作用機序
The mechanism of action of indocyanine green acid involves its absorption of near-infrared light, leading to the production of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells and pathogenic bacteria. Indocyanine green acid binds tightly to plasma proteins, which confines it to the vascular system. It is taken up by hepatic parenchymal cells and secreted into the bile, making it a useful indicator of hepatic function .
類似化合物との比較
Indocyanine green acid is unique compared to other similar compounds due to its specific absorption properties and its ability to produce reactive oxygen species upon exposure to near-infrared light. Similar compounds include other cyanine dyes such as methylene blue and fluorescein. indocyanine green acid has superior tissue penetration and lower photobleaching properties, making it more effective for imaging and therapeutic applications .
特性
分子式 |
C46H49F3N2O7S |
|---|---|
分子量 |
831.0 g/mol |
IUPAC名 |
5-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]pentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C44H48N2O5S.C2HF3O2/c1-43(2)38(45(29-15-14-24-40(47)48)36-27-25-32-18-10-12-20-34(32)41(36)43)22-8-6-5-7-9-23-39-44(3,4)42-35-21-13-11-19-33(35)26-28-37(42)46(39)30-16-17-31-52(49,50)51;3-2(4,5)1(6)7/h5-13,18-23,25-28H,14-17,24,29-31H2,1-4H3,(H-,47,48,49,50,51);(H,6,7) |
InChIキー |
LFBNYTBIUAHVCG-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



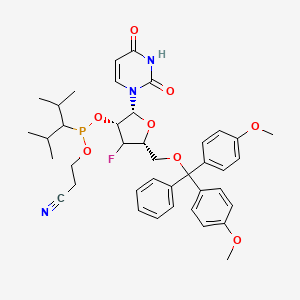
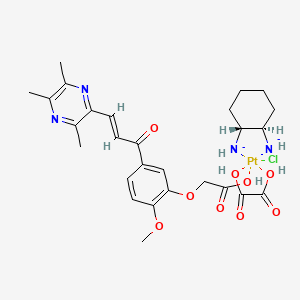
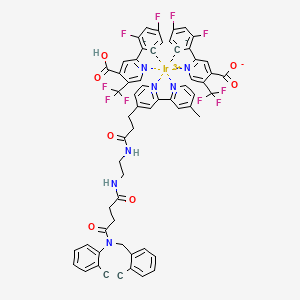
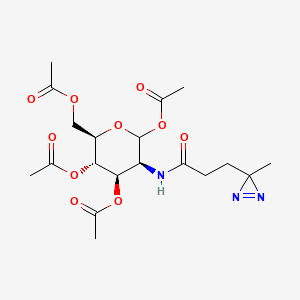
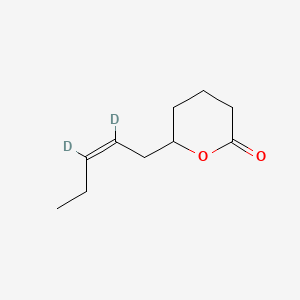
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
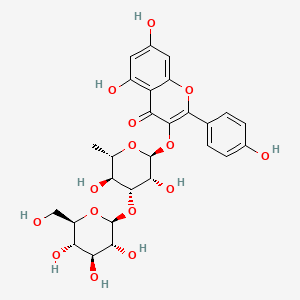

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
